(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-12-7-10(14(18)17-4-1-2-5-17)8-16-13(12)20-11-3-6-19-9-11/h7-8,11H,1-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWINUEIOLLNOQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tetrahydrofuran-3-yl ether group: This step might involve etherification reactions using tetrahydrofuran derivatives.
Formation of the pyrrolidin-1-yl methanone moiety: This can be done through amide formation reactions using pyrrolidine and appropriate acylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrolidine ring or the tetrahydrofuran moiety.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: The chloro group on the pyridine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. The presence of the chloro and tetrahydrofuran groups in this compound may enhance its efficacy against various pathogens, including bacteria and fungi. Studies have shown that modifications to the pyridine structure can lead to increased potency against specific microbial strains .
Anticancer Potential
The compound's structural similarity to known kinase inhibitors suggests potential applications in cancer therapy. For instance, modifications to the pyridine core have been linked to inhibition of protein kinases involved in cancer proliferation, such as PfPK6 in malaria parasites . The design of analogs based on this compound could yield new anticancer agents targeting specific pathways.
Receptor Modulation
The compound has been studied for its interaction with various receptors, including opioid receptors and dopamine receptors. Research indicates that similar compounds can act as dual-target modulators, potentially providing therapeutic benefits in treating conditions like pain and addiction . The optimization of physicochemical properties in related compounds has shown promise in enhancing receptor selectivity and efficacy.
Neuropharmacology
Given the structural features of this compound, it may also play a role in neuropharmacology. Compounds with similar scaffolds have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine pathways, which are crucial for treating disorders such as schizophrenia and depression .
Enzyme Inhibition Studies
The compound can serve as a valuable tool in enzyme inhibition studies, particularly those focusing on kinases and other enzymes involved in signal transduction pathways. Its ability to selectively inhibit specific targets can help elucidate the roles of these enzymes in various biological processes.
Chemical Probes
As a chemical probe, this compound can be utilized to study cellular mechanisms and pathways. Its unique structure allows for the exploration of binding interactions within biological systems, providing insights into drug design and development.
Case Studies
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s pyridine core and methanone functional group align it with other heterocyclic methanones. Key comparisons include:
Key Observations :
- Heterocyclic Diversity : The target compound’s pyridine core contrasts with the thiophene in 7a and the nucleoside-like tetrahydrofuran in Compound 7. Pyridine derivatives often exhibit enhanced metabolic stability compared to thiophenes, which are more prone to oxidation .
- Substituent Effects: The chlorine atom in the target compound may enhance electrophilic reactivity, whereas the amino and cyano groups in 7a favor hydrogen bonding and π-stacking interactions .
- Synthetic Complexity : Compound 9 requires advanced phosphorylation steps, while the target compound’s synthesis likely prioritizes modular coupling of pre-functionalized fragments .
Functional Group Impact on Bioactivity
- Pyrrolidine vs. Pyrazole : The pyrrolidine group in the target compound may improve membrane permeability compared to the pyrazole in 7a, as saturated rings reduce polarity .
- Tetrahydrofuran-3-yloxy Group : This substituent likely enhances solubility relative to the tert-butyldimethylsilyl group in Compound 9, which is bulkier and more lipophilic .
Methodological Insights from Structure Comparison
Graph-based subgraph analysis (as in ) reveals that the target compound shares a methanone-pyrrolidine motif with kinase inhibitors (e.g., imatinib analogs) but differs in the pyridine substitution pattern. Such comparisons highlight the need for empirical testing to validate hypothesized bioactivities.
Biological Activity
The compound (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone , with CAS Number 1903277-09-7, is a pyridine derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 384.8 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 1903277-09-7 |
| Molecular Formula | C₁₉H₁₇ClN₄O₃ |
| Molecular Weight | 384.8 g/mol |
| Common Name | (5-Chloro-6-(tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit potent inhibitory activity against Class I PI3K enzymes, particularly the PI3Kα isoform. This inhibition is crucial in cancer biology as it plays a significant role in cellular proliferation and survival pathways. In vitro studies have shown that such compounds can effectively suppress tumor growth by inducing apoptosis in cancer cells, demonstrating their potential as anticancer agents .
The proposed mechanism involves the compound's ability to act as a covalent inhibitor, selectively targeting cysteine residues in proteins such as GPX4, which is implicated in ferroptosis—a form of regulated cell death. This interaction leads to the disruption of redox homeostasis within cells, promoting cytotoxicity particularly in cancerous tissues .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence suggesting antimicrobial activity against various strains of bacteria. Compounds related to this structure have shown effectiveness against multidrug-resistant strains, indicating a potential role in treating bacterial infections .
Case Studies and Research Findings
- Anticancer Efficacy :
- Ferroptosis Induction :
- Antimicrobial Testing :
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(pyrrolidin-1-yl)methanone?
Methodological Answer: The compound is synthesized via nucleophilic substitution between a chloropyridine carbonyl chloride derivative (e.g., 5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridine-3-carbonyl chloride) and pyrrolidine. Key parameters include:
- Solvent : Anhydrous THF or dichloromethane to minimize hydrolysis.
- Base : Triethylamine or DMAP (4-dimethylaminopyridine) to neutralize HCl byproducts.
- Temperature : Maintained at 0–5°C to control exothermic reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and analytical techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy :
- 1H NMR : Identify pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and tetrahydrofuran oxygen-linked protons (δ 3.5–4.0 ppm).
- 13C NMR : Carbonyl carbon resonance at ~170 ppm confirms methanone formation.
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 326.0821 (calculated for C₁₅H₁₈ClN₂O₃).
- Infrared (IR) Spectroscopy : Stretching bands at 1680–1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C in tetrahydrofuran).
Q. How can researchers design experiments to assess environmental persistence and biodegradation pathways?
Methodological Answer: Adopt OECD Guideline 308 for water-sediment systems:
Spiking : Use radiolabeled (¹⁴C) compound to track degradation.
Sampling : Collect samples at intervals (0, 7, 14, 30, 60 days) for LC-MS/MS analysis.
Metabolite Identification : Compare fragmentation patterns with standards or computational predictions (e.g., EPA EPI Suite).
Statistical Analysis : Half-life (t₁/₂) calculated using first-order kinetics.
Q. Key Findings from Analogous Studies :
- Pyridine derivatives show moderate persistence (t₁/₂ = 20–40 days) in aerobic soils.
- Tetrahydrofuran moieties may enhance solubility, increasing aquatic bioavailability .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition)?
Methodological Answer:
- Assay Standardization :
- Use recombinant enzymes (e.g., CYP450 isoforms) with controlled expression systems.
- Validate purity via HPLC (>98%) and confirm absence of residual solvents (GC-MS).
- Dose-Response Curves : Test across 6–8 concentrations (1 nM–100 µM) in triplicate.
- Control Variables :
- pH (7.4 for physiological conditions).
- Co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity).
Case Study : Discrepancies in IC₅₀ values for kinase inhibition were traced to differences in ATP concentrations (1 mM vs. 100 µM) across labs .
Q. How can computational modeling predict structure-activity relationships (SAR) for target binding?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at pyrrolidine carbonyl).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
Example : Docking studies of analogous methanones revealed strong π-π stacking between pyridine rings and kinase hinge regions .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Experimental Replication :
- Measure solubility in triplicate using shake-flask method (USP <1058>).
- Solvents: Water, ethanol, DMSO, hexane.
- Analytical Confirmation : Quantify via UV-Vis at λ_max (e.g., 254 nm for pyridine derivatives).
- Thermodynamic Analysis : Calculate Hansen solubility parameters to rationalize discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
